![molecular formula C16H15F4N5 B2862530 5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 324009-07-6](/img/structure/B2862530.png)
5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound 5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been utilized in the synthesis of novel heterocyclic compounds with significant antimicrobial activities. In a study by Hafez, Alshammari, and El-Gazzar (2015), a variety of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives were synthesized. These compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs such as norfloxacin and fluconazole. This research illustrates the potential of such compounds in developing new antimicrobial agents (Hafez, Alshammari, & El-Gazzar, 2015).
Antitumor Activity
Naito et al. (2005) reported the synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, including those with a 3-phenylpiperazinyl group, for their cytotoxic activity against various tumor cell lines. These compounds demonstrated significant in vitro and in vivo antitumor activity, highlighting the therapeutic potential of such molecules in cancer treatment (Naito et al., 2005).
Corrosion Inhibition
Yadav et al. (2016) explored the use of pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution. The study found that these compounds, synthesized using similar core structures, provided excellent protection against corrosion, showcasing their utility in industrial applications to extend the lifespan of metal structures (Yadav, Gope, Kumari, & Yadav, 2016).
Mechanism of Action
Target of Action
Similar compounds with apiperazin-1-yl group have been found to interact with dopamine D3 receptors . These receptors play a crucial role in the brain’s reward system and are potential therapeutic targets for substance use disorders .
Mode of Action
Compounds with similar structures have been found to bind to their targets and modulate their activity . For instance, some piperazin-1-yl compounds have been found to bind to dopamine D3 receptors with high selectivity, potentially altering dopamine signaling .
Biochemical Pathways
Dopamine signaling is a key pathway that could be affected given the potential interaction with dopamine d3 receptors . This pathway plays a crucial role in reward, motivation, and learning .
Pharmacokinetics
For instance, some piperazin-1-yl compounds have been found to have improved solubility compared to their lead compounds, which could potentially enhance their bioavailability .
Result of Action
Modulation of dopamine d3 receptors could potentially alter dopamine signaling, leading to changes in reward, motivation, and learning processes .
properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N5/c1-23-15(11(10-21)14(22-23)16(18,19)20)25-8-6-24(7-9-25)13-5-3-2-4-12(13)17/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJPORQEMHPDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
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